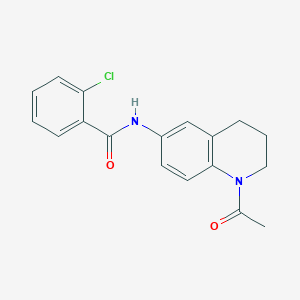
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chlorobenzamide, also known as ACB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ACB belongs to the class of quinoline derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chlorobenzamide, as part of the broader family of quinoline derivatives, has been extensively studied for its synthesis methods and antimicrobial activities. For example, the synthesis process involves reactions with ethyl chloroacetate, hydrazine hydrate, and various aldehydes to produce a range of compounds, some of which have shown significant inhibition of bacterial and fungal growth (Ahmed et al., 2006). Additionally, similar compounds have demonstrated potent antituberculosis activity, highlighting the potential of these derivatives in treating infectious diseases (Jaso et al., 2003).
Allosteric HIV-1 Integrase Inhibitors
Quinoline derivatives have also been identified as allosteric HIV-1 integrase inhibitors (ALLINIs), capable of blocking integrase interactions with viral DNA and its cellular cofactor, LEDGF. This dual-action inhibition disrupts multiple steps of HIV-1 integration into the host genome, presenting a novel approach to antiretroviral therapy (Kessl et al., 2012).
Anti-Inflammatory and Analgesic Activities
Quinoline derivatives bearing azetidinones scaffolds have been synthesized and evaluated for their anti-inflammatory and analgesic properties. The structural modification of quinoline compounds has resulted in molecules that exhibit significant anti-inflammatory activities with less ulcerogenic activity compared to traditional NSAIDs, pointing towards the therapeutic potential in managing pain and inflammation (Gupta & Mishra, 2016).
Corrosion Inhibition
The chemical structure of quinoline derivatives makes them effective as corrosion inhibitors for metals in acidic environments. Studies on quinoxalines as corrosion inhibitors for copper have shown a direct relationship between molecular structure and inhibition efficiency, emphasizing the role of quinoline derivatives in protecting metal surfaces from corrosion (Zarrouk et al., 2014).
Fluorescent Sensors for Metal Ions
Some quinoline derivatives have been developed as selective fluorescent sensors for metal ions, such as cadmium and zinc. These sensors exploit the unique electronic structures of quinoline compounds to achieve high selectivity and sensitivity in metal ion detection, with potential applications in environmental monitoring and biochemical research (Zhou et al., 2012).
Propiedades
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-12(22)21-10-4-5-13-11-14(8-9-17(13)21)20-18(23)15-6-2-3-7-16(15)19/h2-3,6-9,11H,4-5,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXZWANHTQILMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

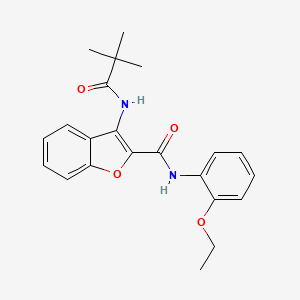

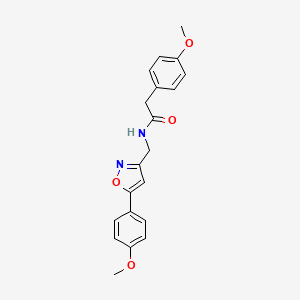

![(1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2945249.png)
![2-(3,4-dimethoxyphenyl)-5-(2-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2945250.png)
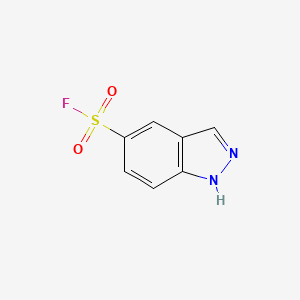
![1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea](/img/no-structure.png)
![(E)-ethyl 2-((3-methylisoxazole-5-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2945254.png)
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B2945257.png)
![N-(4-methoxybenzyl)-1-{[2-(4-methylphenyl)pyridin-3-yl]carbonyl}piperidine-3-carboxamide](/img/structure/B2945259.png)
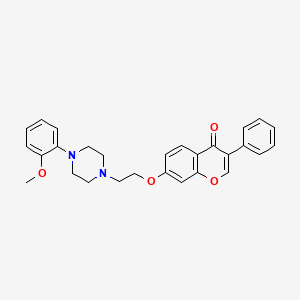
![1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2945261.png)
